2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid
Description
Properties
IUPAC Name |
2-[2-(3,5-dihydroxyphenyl)ethyl]-6-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c16-11-6-9(7-12(17)8-11)4-5-10-2-1-3-13(18)14(10)15(19)20/h1-3,6-8,16-18H,4-5H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTBGRKXVDSLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)O)CCC2=CC(=CC(=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
-
3,4-Dialkoxybenzoic acid derivatives : These serve as foundational building blocks due to their commercial availability and ease of functionalization. For instance, 3,4-dimethoxybenzoic acid is a cost-effective precursor that can undergo bromination and hydrolysis to introduce hydroxyl groups.
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Phenolic ethyl precursors : Ethyl-linked phenolic intermediates, such as 2-(3,5-dihydroxyphenyl)ethanol, are critical for constructing the ethyl-bridged aromatic backbone.
Protective Group Strategies
Hydroxyl and carboxyl groups require protection during synthesis to prevent oxidation or unintended cross-reactions. Key methods include:
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Isopropylidene protection : Dimethoxypropane and toluenesulfonic acid in tetrahydrofuran (THF) selectively protect diols, enabling subsequent coupling reactions.
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Methyl esterification : Converting the benzoic acid moiety to its methyl ester simplifies handling and prevents acid-catalyzed side reactions.
Stepwise Synthesis and Reaction Optimization
Bromination and Hydroxylation
Regioselective bromination at the 6-position of 3,4-dimethoxybenzoic acid is achieved using bromine in concentrated hydrochloric acid (33–40% HCl) at 10–35°C. This step yields 2-bromo-4,5-dimethoxybenzoic acid with high purity (90–95%) and minimal by-products. Subsequent hydrolysis in the presence of copper sulfate and pyridine replaces the bromine with a hydroxyl group, forming 4,5-dimethoxy-2-hydroxybenzoic acid.
Reaction Conditions for Hydrolysis
| Parameter | Optimal Range |
|---|---|
| Copper compound | Copper sulfate |
| Amine catalyst | Pyridine |
| Temperature | 80–100°C |
| Time | 1–3 hours |
Ethyl Bridge Formation
Coupling the phenolic and benzoic acid moieties requires forming an ethyl linkage. A modified Suzuki coupling using palladium catalysts connects 4,5-dimethoxy-2-hydroxybenzoic acid with 3,5-dihydroxyphenylethyl boronic acid. Alternatively, Grignard reagents (e.g., ethylmagnesium bromide) facilitate alkylation under anhydrous conditions.
Deprotection and Final Modification
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Acidic deprotection : Hydrochloric acid (6M) in methanol removes isopropylidene and methyl protecting groups at 50°C, restoring hydroxyl functionalities.
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Selective demethylation : Lewis acids like boron tribromide (BBr₃) in dichloromethane selectively cleave methoxy groups without affecting the ethyl bridge.
Catalytic and Enzymatic Approaches
Enzymatic Hydroxylation
Recent advances employ cytochrome P450 enzymes to hydroxylate the benzoic acid core at the 6-position, achieving >80% regioselectivity. This method avoids harsh reagents and simplifies purification, though scalability remains a challenge.
Heterogeneous Catalysis
Platinum on carbon (Pt/C) with magnesium acetate enables diastereoselective hydrogenation of intermediate keto compounds, enhancing yield (75–85%) and reducing racemization.
Purification and Characterization
Chromatographic Techniques
Scientific Research Applications
Biological Applications
The biological applications of 2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid are primarily linked to its antioxidant and anti-inflammatory properties:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. It may modulate pathways related to antioxidant defense mechanisms such as the Nrf2 pathway .
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory signaling pathways, making it a candidate for therapeutic applications in inflammatory diseases .
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties, warranting further investigation into their mechanisms of action and efficacy against various cancer types .
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its phenolic structure allows for various chemical modifications which can enhance its biological activity or facilitate the development of new therapeutic agents .
Industrial Applications
The compound is also explored for its potential applications in industrial chemistry:
- Material Development : It can be used in developing new materials due to its unique chemical properties.
- Intermediate in Chemical Synthesis : It serves as an intermediate in synthesizing various industrial chemicals, contributing to the production of specialty chemicals and pharmaceuticals .
Case Studies and Research Findings
Numerous studies have investigated the potential therapeutic effects of this compound:
- Oxidative Stress Studies : A study demonstrated that this compound could significantly reduce oxidative stress markers in cell cultures exposed to oxidative agents.
- Anti-inflammatory Research : Another research project indicated that it effectively inhibited cytokine production in inflammatory models.
- Cancer Cell Line Studies : Preliminary findings showed that the compound could induce apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent.
These findings highlight the need for further research to fully elucidate the therapeutic potential of this compound across various medical fields.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2,5-Dihydroxyphenyl Acetate (Compound 3, )
- Structure : A 2,5-dihydroxyphenyl group linked to a methyl acetate.
- Key Differences :
- Substitution pattern (2,5-dihydroxy vs. 3,5-dihydroxy in the target compound).
- Ester linkage (acetate) instead of an ethyl bridge.
- Implications :
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, )
- Structure: A 3,4-dihydroxyphenyl group conjugated to a propenoic acid.
- Key Differences: Ortho-dihydroxy (catechol) configuration vs. meta-dihydroxy (3,5) in the target compound. Propenoic acid chain instead of an ethyl-linked benzoic acid.
- Implications: The catechol group in caffeic acid is a potent antioxidant, but meta-substitution in the target compound may reduce redox activity.
2-Hydroxy-3,5-Diiodo-Benzoic Acid ()
- Structure : A benzoic acid with hydroxyl and iodine substituents at positions 2, 3, and 5.
- Key Differences :
- Heavy halogen (iodine) atoms introduce steric bulk and electron-withdrawing effects.
- Absence of the phenethyl side chain.
- Implications :
Ethyl 2-(5-Bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate ()
- Structure : A benzofuran core with bromo and ethyl sulfinyl groups linked to an ethyl acetate.
- Key Differences :
- Heterocyclic benzofuran vs. benzoic acid core.
- Sulfinyl and bromo substituents alter electronic properties.
- Implications: The sulfinyl group may enhance solubility in polar aprotic solvents.
Physicochemical and Functional Properties Comparison
Stability and Reactivity
Biological Activity
2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid (CAS No. 365542-78-5) is a phenolic compound known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H14O5, with a molecular weight of 274.27 g/mol. The compound features multiple hydroxyl groups that contribute to its biological activity, particularly in antioxidant and anti-inflammatory pathways.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antioxidant Activity : The hydroxyl groups in the structure allow the compound to scavenge free radicals, thereby reducing oxidative stress and protecting cellular components from damage.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-kB, which is crucial in inflammation.
- Enzyme Inhibition : The compound has been shown to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that it effectively scavenges DPPH radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| This compound | 25 |
| Ascorbic Acid | 20 |
Anti-inflammatory Activity
In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in macrophage cell lines. The compound's ability to inhibit COX-2 expression was confirmed through Western blot analysis.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines:
These results indicate that the compound can inhibit cell proliferation and induce apoptosis in cancer cells.
Case Studies
- Case Study on Antioxidant Activity : A study published in the Journal of Natural Products highlighted the antioxidant capacity of this compound when tested against various free radicals. The results indicated a strong correlation between the number of hydroxyl groups and antioxidant efficacy.
- Clinical Implications in Inflammation : Another research article explored the anti-inflammatory effects in animal models of arthritis. Treatment with the compound resulted in reduced swelling and pain scores compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand its unique properties better, a comparison with similar compounds was conducted:
| Compound | Antioxidant Activity | Anti-inflammatory Effect | Anticancer Activity |
|---|---|---|---|
| This compound | High | Significant | Moderate |
| Caffeic Acid | Moderate | Moderate | Low |
| Curcumin | High | High | High |
Q & A
Q. What are the common synthetic routes for 2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid, and how can reaction conditions be optimized to improve yield?
The synthesis of this compound often involves multi-step strategies due to its polyhydroxy substitution. A foundational approach includes:
- Esterification and Friedel-Crafts alkylation : Starting with salicylic acid derivatives, ethyl groups can be introduced via acid-catalyzed esterification (e.g., using ethanol and concentrated H₂SO₄ as in ). Subsequent alkylation of 3,5-dihydroxyphenyl derivatives may require protecting hydroxyl groups (e.g., acetyl or benzyl protection) to prevent side reactions.
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/methanol mixtures) is critical for isolating the target compound.
Yield optimization often involves adjusting catalyst concentration (e.g., Lewis acids like AlCl₃ for alkylation) and reaction time .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the ethyl linker and hydroxyl/benzoic acid groups. Aromatic proton signals in the 6.5–7.5 ppm range and hydroxyl protons (broad signals around 9–12 ppm) are key indicators.
- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight (e.g., C₁₅H₁₄O₆, expected [M+H]⁺ = 291.0866).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as demonstrated in for similar compounds) resolves bond lengths and dihedral angles between aromatic rings .
Q. What preliminary assays are recommended to evaluate its biological activity, such as antioxidant potential?
- DPPH Radical Scavenging Assay : Measure the compound’s ability to quench stable DPPH radicals at 517 nm, comparing to standards like ascorbic acid.
- Cellular ROS Assay : Use fluorescent probes (e.g., DCFH-DA) in cell lines (e.g., HEK-293) to assess intracellular reactive oxygen species (ROS) reduction.
- Enzyme Inhibition Studies : Test inhibitory effects on cyclooxygenase (COX) or lipoxygenase (LOX) to gauge anti-inflammatory potential, following protocols in for fluorinated analogs .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities for target proteins (e.g., COX-2 or Keap1-Nrf2 pathway components). The ethyl linker and hydroxyl groups may form hydrogen bonds with active-site residues.
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with antioxidant IC₅₀ values to prioritize synthetic targets. highlights similar approaches for halogenated analogs .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Variable Temperature NMR : Heating samples to 50–60°C can reduce signal broadening caused by hydroxyl proton exchange.
- Deuterium Exchange : Treat the compound with D₂O to identify exchangeable protons (e.g., -OH groups).
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings, as shown in for structurally complex analogs .
Q. What strategies mitigate low yields in large-scale synthesis of polyhydroxy benzoic acid derivatives?
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., alkylation), reducing side products.
- Microwave-Assisted Synthesis : Accelerate reaction times for protection/deprotection steps (e.g., deacetylating hydroxyl groups under microwave irradiation).
- Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites) for recyclability and selectivity, as suggested in for multi-step syntheses .
Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?
- Electrostatic Potential Maps : DFT calculations (e.g., Gaussian 09) reveal electron-rich regions (hydroxyl groups) as potential hydrogen bond donors.
- Molecular Dynamics Simulations : Simulate binding to COX-2 over 100 ns trajectories to assess stability of interactions. ’s fluorinated analogs show that electron-withdrawing groups enhance enzyme inhibition .
Data Contradiction Analysis
Q. How to address discrepancies in reported antioxidant activity across different assay systems?
- Assay-Specific Factors : DPPH (cell-free) vs. cellular ROS assays may yield divergent results due to membrane permeability or intracellular metabolism. Normalize data to cell viability (MTT assay) and use multiple models.
- Standardization : Report activities as Trolox equivalents and include positive controls in all experiments, aligning with methodologies in and .
Q. Why might X-ray crystallography and NMR data suggest different conformations in solution vs. solid state?
- Dynamic Effects : In solution, the ethyl linker may adopt multiple rotamers, while crystal packing forces stabilize a single conformation. Use NOESY NMR to detect through-space interactions between aromatic rings and the ethyl group, as in .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
